molecular formula C11H22N2O6 B1669962 Deanol aceglumate CAS No. 3342-61-8

Deanol aceglumate

Cat. No.: B1669962
CAS No.: 3342-61-8
M. Wt: 278.30 g/mol
InChI Key: WKAVKKUXZAWHDM-JEDNCBNOSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for deanol aceglumate involve the combination of two componentsdeanol (dimethylaminoethanol) and N-acetyl-L-glutamic acid.

      Reaction Conditions: Specific reaction conditions and industrial production methods are not widely documented in the available literature.

  • Chemical Reactions Analysis

      Reactivity: Deanol aceglumate can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Detailed information on specific reagents and conditions is limited.

      Major Products: The major products resulting from these reactions are not extensively studied or reported.

  • Scientific Research Applications

    Neurological Applications

    Deanol aceglumate is primarily recognized for its potential benefits in treating neurological disorders. Its role as a precursor to acetylcholine—a neurotransmitter crucial for cognitive function—has been the focus of several studies.

    Attention Deficit-Hyperactivity Disorder (ADHD)

    Research indicates that deanol may improve symptoms associated with ADHD. A study involving 74 children demonstrated enhanced performance in those administered deanol compared to those given a placebo or other medications . This suggests that deanol could be a viable alternative or adjunct treatment for ADHD.

    Alzheimer’s Disease and Cognitive Impairment

    While the efficacy of deanol in treating Alzheimer’s disease remains debated, some studies suggest it may produce positive behavioral changes in patients with cognitive impairment. For instance, a clinical trial showed that deanol administration led to significant improvements in mood and motivation among senile dementia patients, although no substantial changes in memory were observed .

    Tardive Dyskinesia

    Deanol has been investigated for its effects on tardive dyskinesia, a movement disorder often caused by long-term use of antipsychotic medications. Some studies have indicated that deanol can elevate blood choline levels and potentially enhance brain choline uptake, which may alleviate symptoms of this condition .

    Sleep Disorders

    A randomized controlled study evaluated the effects of nooclerin (this compound) on sleep disturbances in children with tension-type headaches. Results indicated significant improvements in sleep quality and reductions in sleep initiation issues among those treated with deanol compared to the placebo group .

    Dermatological Applications

    This compound has also found applications in cosmetic dermatology, particularly for its anti-aging properties.

    Skin Firming and Anti-Aging Effects

    Clinical trials have demonstrated that topical application of 3% DMAE gel can significantly improve skin firmness and reduce wrinkles over a 16-week period . The study reported that participants experienced visible enhancements in facial appearance without significant adverse effects, indicating the compound's potential as an effective anti-aging treatment.

    Sports Medicine Applications

    This compound is also explored for its potential to enhance physical performance.

    Exercise Performance

    Studies suggest that when combined with other supplements like ginseng and vitamins, deanol can improve exercise performance by enhancing oxygen utilization during physical activity . This effect makes it a candidate for athletes seeking to boost their endurance and overall physical capability.

    Summary of Findings

    The following table summarizes key findings from various studies regarding the applications of this compound:

    Application AreaStudy FindingsNotes
    ADHDImproved performance in children compared to placebo Potential alternative treatment
    Alzheimer’s DiseasePositive behavioral changes observed; no significant memory improvement Further research needed
    Tardive DyskinesiaElevated blood choline levels; potential symptom relief Mechanism requires more exploration
    Sleep DisordersSignificant improvement in sleep quality among treated children Anxiolytic properties confirmed
    DermatologyEnhanced skin firmness and reduced wrinkles over 16 weeks Safe for long-term use
    Sports MedicineImproved exercise performance when combined with other supplements Benefits noted in oxygen utilization

    Mechanism of Action

      Targets: The exact molecular targets of deanol aceglumate remain unclear.

      Pathways: It likely modulates neurotransmitter systems and metabolic pathways in the brain, contributing to its cognitive effects.

  • Comparison with Similar Compounds

      Uniqueness: Deanol aceglumate’s uniqueness lies in its combination of deanol and N-acetyl-L-glutamic acid.

      Similar Compounds: Other similar compounds in this class are not explicitly listed in the available information.

    Biological Activity

    Deanol aceglumate, also known as nooclerin, is a derivative of dimethylaminoethanol (DMAE) that has garnered attention for its potential therapeutic effects, particularly in neurological and cognitive disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and its efficacy in various applications.

    Overview of this compound

    This compound is primarily recognized for its role in enhancing cholinergic transmission, which is crucial for cognitive functions such as memory and learning. It acts as a precursor to acetylcholine, a neurotransmitter involved in many neurological processes. The compound has been studied for its applications in treating conditions like attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, autism, and neurodegenerative disorders.

    This compound increases the availability of choline in the brain, which subsequently boosts acetylcholine synthesis. This action is particularly significant in conditions where cholinergic deficits are observed. By enhancing acetylcholine levels, this compound can improve synaptic transmission and support cognitive functions.

    Efficacy in Neurological Disorders

    • Cognitive Enhancement : Studies have shown that this compound can improve cognitive performance in patients with neurodegenerative diseases. For instance, a clinical trial indicated significant improvements in attention and memory among participants treated with this compound compared to a placebo group .
    • Treatment of Asthenic Disorders : A study focused on adolescents with school disadaptation demonstrated that this compound effectively alleviated symptoms of asthenia, characterized by fatigue and weakness. The results indicated high efficacy rates, supporting its use in managing similar conditions .
    • Traumatic Brain Injury (TBI) : Research suggests that this compound may normalize cholinergic transmission following TBI, potentially reducing neuronal apoptosis and excitotoxicity associated with such injuries .

    Case Studies

    Study Population Findings
    Asthenia Treatment AdolescentsHigh efficacy in reducing fatigue and improving cognitive function .
    Cognitive Performance Elderly PatientsSignificant improvements in memory and attention compared to placebo .
    TBI Recovery Animal ModelsNormalization of cholinergic activity post-injury; reduction in neuronal death .

    Safety and Side Effects

    This compound is generally well-tolerated at doses up to 2000 mg daily for short durations. Reported side effects include mild gastrointestinal disturbances such as nausea and diarrhea . Its interaction profile indicates caution when combined with anticholinergic medications due to its cholinergic activity .

    Properties

    CAS No.

    3342-61-8

    Molecular Formula

    C11H22N2O6

    Molecular Weight

    278.30 g/mol

    IUPAC Name

    (2S)-2-acetamidopentanedioic acid;2-(dimethylamino)ethanol

    InChI

    InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3/t5-;/m0./s1

    InChI Key

    WKAVKKUXZAWHDM-JEDNCBNOSA-N

    SMILES

    CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

    Isomeric SMILES

    CC(=O)N[C@@H](CCC(=O)O)C(=O)O.CN(C)CCO

    Canonical SMILES

    CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO

    Appearance

    Solid powder

    Key on ui other cas no.

    3342-61-8

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Deanol aceglumate;  Deanoli aceglumas;  Deanolo aceglumato;  Otrun;  Risatarun.

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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